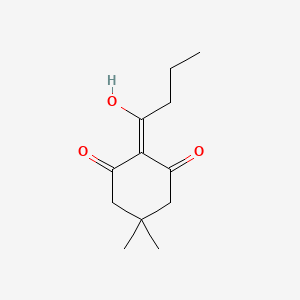
2-Cyclohexen-1-one, 3-hydroxy-5,5-dimethyl-2-(1-oxobutyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyclohexen-1-one, 3-hydroxy-5,5-dimethyl-2-(1-oxobutyl)- is an organic compound with significant importance in various fields of chemistry and industry. This compound is known for its unique structure, which includes a cyclohexenone ring substituted with hydroxy, dimethyl, and oxobutyl groups. Its molecular formula is C12H18O3, and it is often utilized as a building block in organic synthesis due to its versatile reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 3-hydroxy-5,5-dimethyl-2-(1-oxobutyl)- can be achieved through several methods. One common approach involves the Knoevenagel condensation followed by a Michael addition. This method typically uses 5,5-dimethyl-1,3-cyclohexanedione (dimedone) and an appropriate aldehyde in the presence of a base or catalyst. Various catalysts such as KF/Al2O3, SmCl3, L-lysine, CaCl2, HClO4-SiO2, and zirconium oxychloride/sodium amide have been reported to facilitate this reaction .
Industrial Production Methods
Industrial production of this compound often involves the use of scalable and efficient synthetic routes. The Knoevenagel-Michael cascade reaction is a preferred method due to its simplicity and high yield. This process can be catalyzed by recyclable heterogeneous catalysts such as silica-supported diphenic acid, making it environmentally friendly and cost-effective .
化学反应分析
Types of Reactions
2-Cyclohexen-1-one, 3-hydroxy-5,5-dimethyl-2-(1-oxobutyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles such as halides, amines, or thiols under basic or acidic conditions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields ketones or aldehydes, while reduction of the carbonyl groups results in alcohols. Substitution reactions produce various substituted derivatives depending on the nucleophile employed .
科学研究应用
2-Cyclohexen-1-one, 3-hydroxy-5,5-dimethyl-2-(1-oxobutyl)- has numerous applications in scientific research, including:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets, making it a candidate for drug development.
Industry: The compound is utilized in the production of fragrances, flavors, and other fine chemicals .
作用机制
The mechanism of action of 2-Cyclohexen-1-one, 3-hydroxy-5,5-dimethyl-2-(1-oxobutyl)- involves its interaction with various molecular targets. The compound can form hydrogen bonds and undergo nucleophilic addition reactions, which are crucial for its biological activity. The hydroxy and carbonyl groups play a significant role in these interactions, facilitating the formation of stable complexes with enzymes and other proteins .
相似化合物的比较
Similar Compounds
3-Hydroxy-5,5-dimethyl-2-cyclohexen-1-one: This compound shares a similar structure but lacks the oxobutyl group, making it less reactive in certain chemical reactions.
2-Cyclohexen-1-one: This simpler compound lacks the hydroxy and dimethyl groups, resulting in different reactivity and applications.
2,2′-(Arylmethylene)bis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one): This derivative is used in the synthesis of xanthenes and acridinedione derivatives, highlighting its importance in organic synthesis.
Uniqueness
2-Cyclohexen-1-one, 3-hydroxy-5,5-dimethyl-2-(1-oxobutyl)- is unique due to its combination of functional groups, which provide a versatile platform for various chemical transformations. Its ability to undergo multiple types of reactions makes it a valuable compound in both research and industrial applications .
属性
CAS 编号 |
57293-99-9 |
|---|---|
分子式 |
C12H18O3 |
分子量 |
210.27 g/mol |
IUPAC 名称 |
2-(1-hydroxybutylidene)-5,5-dimethylcyclohexane-1,3-dione |
InChI |
InChI=1S/C12H18O3/c1-4-5-8(13)11-9(14)6-12(2,3)7-10(11)15/h13H,4-7H2,1-3H3 |
InChI 键 |
ZEHQJLUMPNSNCI-UHFFFAOYSA-N |
规范 SMILES |
CCCC(=C1C(=O)CC(CC1=O)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 5-(cyanomethyl)-3-[3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]imidazole-4-carboxylate](/img/structure/B14613913.png)
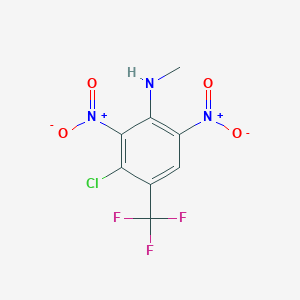
![3-[(2-Chlorophenyl)methylidene]-5-ethyloxolan-2-one](/img/structure/B14613933.png)
![2-Oxo-2-[phenyl(propan-2-yl)amino]ethyl methylsulfamate](/img/structure/B14613951.png)
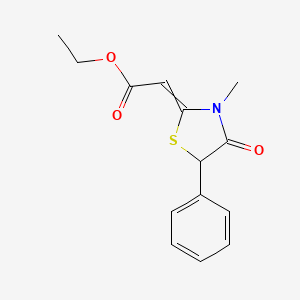

![Pyrido[2,3-e]-1,2,4-triazine, 3-(methylthio)-](/img/structure/B14613968.png)
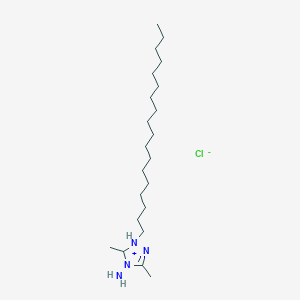
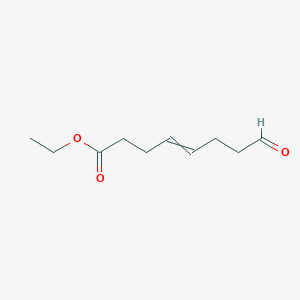
methanone](/img/structure/B14613998.png)
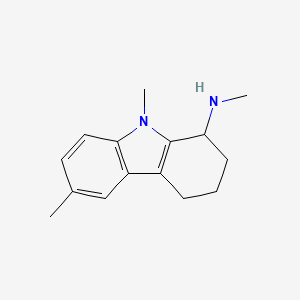

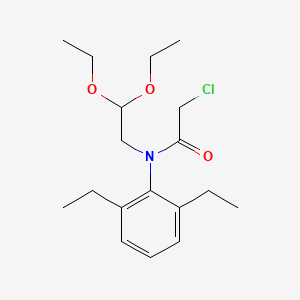
![(3,4-Dichlorophenyl)[(3aR,6aS)-tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl]methanone](/img/structure/B14614017.png)
